molecular formula C12H15N3O2 B13481641 5-(4-ethoxy-3-methoxyphenyl)-1H-pyrazol-3-amine CAS No. 502133-03-1

5-(4-ethoxy-3-methoxyphenyl)-1H-pyrazol-3-amine

Cat. No.: B13481641
CAS No.: 502133-03-1
M. Wt: 233.27 g/mol
InChI Key: QNHAPHXEYAKWDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Ethoxy-3-methoxyphenyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with ethoxy and methoxy groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxy-3-methoxyphenyl)-1H-pyrazol-3-amine typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxy-3-methoxyphenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or alkyl halides (for nucleophilic substitution) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings .

Scientific Research Applications

5-(4-Ethoxy-3-methoxyphenyl)-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-ethoxy-3-methoxyphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione
  • 5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

Compared to similar compounds, 5-(4-ethoxy-3-methoxyphenyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

502133-03-1

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

5-(4-ethoxy-3-methoxyphenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C12H15N3O2/c1-3-17-10-5-4-8(6-11(10)16-2)9-7-12(13)15-14-9/h4-7H,3H2,1-2H3,(H3,13,14,15)

InChI Key

QNHAPHXEYAKWDD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CC(=NN2)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.